

2-Ethyl-3,5-dimethylpyrazine-¹³C₂ CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethyl-3,5-dimethylpyrazine-¹³C₂

Cat. No.: B12374270

[Get Quote](#)

Technical Guide: 2-Ethyl-3,5-dimethylpyrazine-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-3,5-dimethylpyrazine-¹³C₂, an isotopically labeled compound essential for quantitative analytical studies. It covers key identifiers, physicochemical properties, and detailed experimental protocols for its application as an internal standard.

Compound Identification and Properties

2-Ethyl-3,5-dimethylpyrazine-¹³C₂ is the stable isotope-labeled version of 2-Ethyl-3,5-dimethylpyrazine, a naturally occurring pyrazine found in various roasted and fermented foods. [1][2] The incorporation of two carbon-13 atoms in the ethyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.[3]

Chemical Identifiers

A specific CAS Registry Number for the ¹³C₂ isotopologue is not consistently assigned. Commercially, it is often referenced by the CAS number of the unlabeled parent compound.

Identifier	Value	Source
Compound Name	2-Ethyl-3,5-dimethylpyrazine- ¹³ C ₂	MedChemExpress[3]
Unlabeled CAS No.	13925-07-0	NIST[4]
Chemical Formula	C ₆ ¹³ C ₂ H ₁₂ N ₂	MedChemExpress[5]
Molecular Weight	138.19 g/mol	MedChemExpress[5]
SMILES	CC1=CN=C([13CH2] [13CH3])C(C)=N1	MedChemExpress[5]

Physicochemical Properties (Unlabeled Compound)

The following data pertains to the unlabeled 2-Ethyl-3,5-dimethylpyrazine and serves as a reference.

Property	Value	Source
Appearance	Colorless to pale yellow liquid	Ventos[6]
Odor	Nutty, earthy, roasted, cocoa	Ventos[6]
Boiling Point	182 °C	Biosynth
Density	0.964 g/cm ³	Biosynth
Flash Point	66 °C	Biosynth
Solubility	Slightly soluble in water	Ventos[6]

Applications in Research and Development

The primary application of 2-Ethyl-3,5-dimethylpyrazine-¹³C₂ is as an internal standard for quantitative analysis in complex matrices.[3] Stable Isotope Dilution Analysis (SIDA) is a highly accurate method that uses isotopically labeled standards to correct for analyte loss during sample preparation and instrumental analysis.[7][8]

This compound is particularly valuable for:

- Pharmacokinetic studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of the parent compound.[9]
- Metabolomics: Quantifying endogenous or exogenous pyrazines in biological samples.[10]
- Food Science: Accurately measuring the concentration of flavor compounds in food and beverages like coffee.[7][8]

Experimental Protocols

The following is a representative protocol for the quantification of 2-Ethyl-3,5-dimethylpyrazine in a sample matrix (e.g., coffee, biological fluid) using a Stable Isotope Dilution Analysis with Gas Chromatography-Mass Spectrometry (SIDA-GC-MS). This protocol is adapted from established methods for similar alkylpyrazines.[7][8][11]

Materials and Reagents

- Analyte Standard: 2-Ethyl-3,5-dimethylpyrazine (unlabeled)
- Internal Standard (IS): 2-Ethyl-3,5-dimethylpyrazine-¹³C₂
- Solvent: Dichloromethane (DCM), HPLC grade
- Extraction Salts (for liquid-liquid extraction): Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)
- Sample Vials: 20 mL headspace vials or 15 mL centrifuge tubes
- Syringes and Filters: As required for sample handling

Sample Preparation: Liquid-Liquid Extraction (LLE)

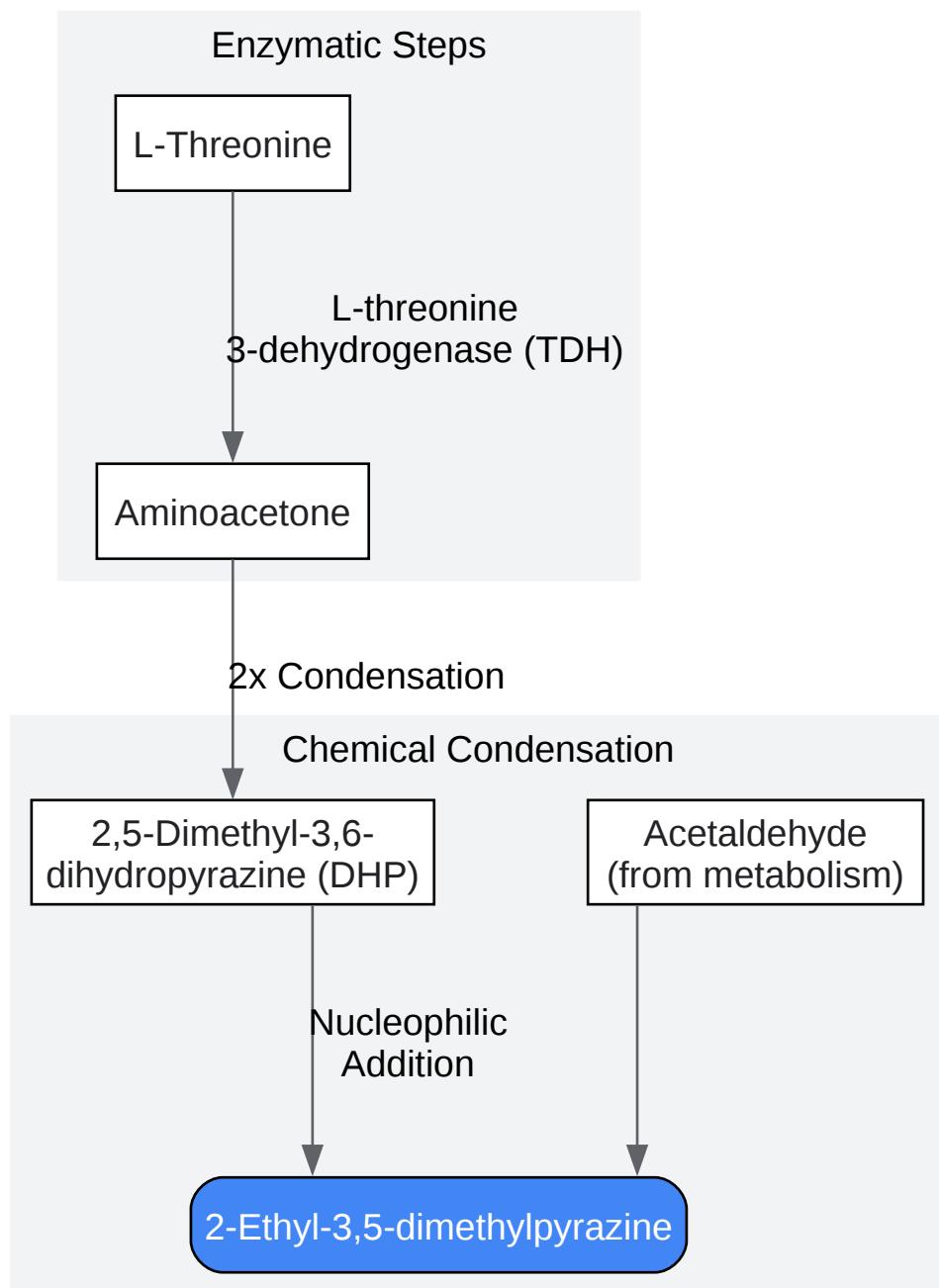
- Sample Aliquoting: Transfer a precise volume (e.g., 5.0 mL) of the liquid sample into a 15 mL centrifuge tube.
- Internal Standard Spiking: Add a known amount of 2-Ethyl-3,5-dimethylpyrazine-¹³C₂ solution (e.g., 50 µL of a 1 µg/mL solution in DCM) to the sample. The amount should be chosen to yield a peak area ratio of analyte to IS close to 1.

- Solvent Addition: Add 2.0 mL of dichloromethane (DCM) to the tube.
- Extraction: Add extraction salts (e.g., 1g NaCl, 2g MgSO₄), cap tightly, and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of pyrazines into the organic layer.
- Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Extract Collection: Carefully transfer the lower organic layer (DCM) to a clean vial for analysis.
- Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen to increase analyte concentration.
- Analysis: Inject 1-2 μ L of the final extract into the GC-MS system.

GC-MS Instrumentation and Conditions

Parameter	Setting
Gas Chromatograph	Agilent 7890A GC or equivalent
Mass Spectrometer	Agilent 5975C MS or equivalent
Column	DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or similar
Injection Mode	Splitless, 1 μ L
Injector Temp.	250 °C
Oven Program	Start at 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min
Carrier Gas	Helium, constant flow at 1.0 mL/min
MS Source Temp.	230 °C
MS Quad Temp.	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)

Data Acquisition and Quantification

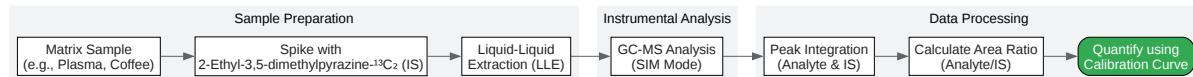

- Selected Ion Monitoring (SIM): Monitor characteristic ions for both the analyte and the internal standard.
 - 2-Ethyl-3,5-dimethylpyrazine (Analyte): m/z 136 (M⁺), 121 (M-15)⁺
 - 2-Ethyl-3,5-dimethylpyrazine-¹³C₂ (IS): m/z 138 (M⁺), 123 (M-15)⁺
- Calibration: Prepare a series of calibration standards containing a fixed amount of the IS and varying concentrations of the unlabeled analyte.
- Quantification: Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. Determine the concentration of the unknown sample using the resulting calibration curve.

Biosynthesis Pathway and Experimental Workflow

Pyrazines like 2-Ethyl-3,5-dimethylpyrazine are formed in nature through microbial fermentation. The biosynthesis in organisms such as *Bacillus subtilis* is understood to originate from amino acid precursors, primarily L-threonine.

Chemoenzymatic Synthesis Pathway

The diagram below illustrates a plausible chemoenzymatic pathway for the formation of 2-Ethyl-3,5-dimethylpyrazine, involving the enzymatic conversion of L-Threonine and subsequent condensation reactions.



[Click to download full resolution via product page](#)

Caption: Chemoenzymatic synthesis pathway of 2-Ethyl-3,5-dimethylpyrazine from L-Threonine.

Stable Isotope Dilution Analysis (SIDA) Workflow

The following diagram outlines the logical workflow for a typical SIDA experiment using 2-Ethyl-3,5-dimethylpyrazine-¹³C₂.

[Click to download full resolution via product page](#)

Caption: Logical workflow for quantification using Stable Isotope Dilution Analysis (SIDA).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2-ETHYL-3(5 OR 6)-DIMETHYLPYRAZINE [ventos.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]

- 10. 2-Ethyl-3,5-dimethylpyrazine | C8H12N2 | CID 26334 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Ethyl-3,5-dimethylpyrazine-13C2 CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374270#2-ethyl-3-5-dimethylpyrazine-13c2-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com